![molecular formula C28H21FN4O4 B2930596 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921551-23-7](/img/structure/B2930596.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H21FN4O4 and its molecular weight is 496.498. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which include compounds structurally related to the specified chemical, identified promising compounds with activity against Mycobacterium tuberculosis. These compounds showed significant inhibitory action in the Mycobacterium smegmatis GyrB ATPase assay and DNA gyrase supercoiling assay, highlighting their potential as antitubercular agents. The promising compound exhibited an MS GyrB IC50 of 24.0 ± 2.1 µM and 79% inhibition of MTB DNA gyrase at 50 µM, demonstrating notable antituberculosis activity and non-cytotoxicity at effective concentrations Jeankumar et al., 2013.
Anticancer Activity
Research into fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines by Eleev et al. (2015) explored the synthesis of compounds with structural similarities to the specified chemical. These compounds, through various synthesis processes involving reaction with primary and secondary amines, produced substituted amides demonstrating a foundation for anticancer and antiproliferative activities, pointing towards the potential for these compounds in cancer research Eleev et al., 2015.
Novel Anticancer Compounds
Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity, indicating the potential of fluoro-substituted compounds, similar to the specified chemical, in developing anticancer drugs. These compounds showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, underscoring their potential as effective anticancer agents Hammam et al., 2005.
Apoptosis-Promoting Effect in Cancer Treatment
Liu et al. (2019) explored the synthesis and evaluation of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units for cytotoxicity and apoptotic activity. One compound in particular demonstrated potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer, non-triple-negative breast cancer, human hepatocarcinoma, and others. This research indicates the potential of structurally related compounds in promoting apoptosis in cancer cells, offering a promising approach for cancer treatment Liu et al., 2019.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN4O4/c29-20-9-6-18(7-10-20)14-32-15-22(27(34)30-13-19-8-11-24-25(12-19)37-17-36-24)26-23(16-32)28(35)33(31-26)21-4-2-1-3-5-21/h1-12,15-16H,13-14,17H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQMCHLPJDFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.